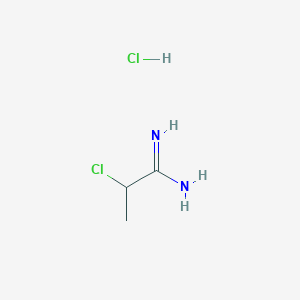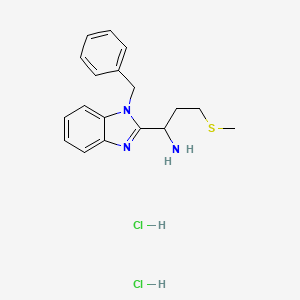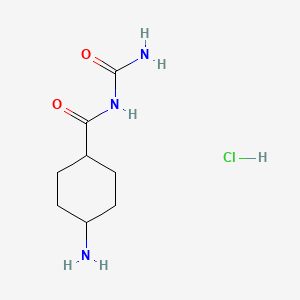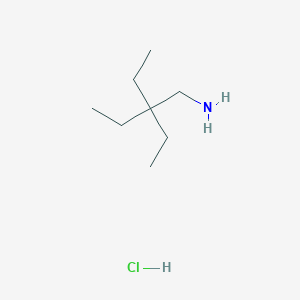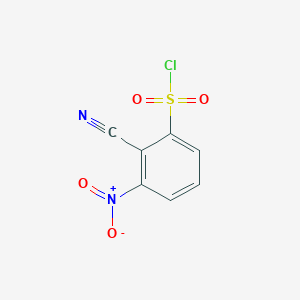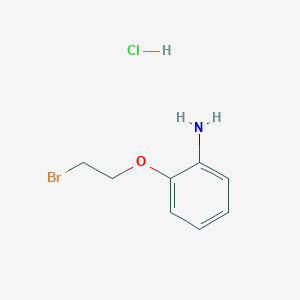
2-(2-Bromoethoxy)aniline, HCl
説明
“2-(2-Bromoethoxy)aniline, HCl” is a chemical compound that belongs to the aniline family of chemicals. It is also known as 2-(2-bromoethoxy)phenylaniline hydrochloride. The CAS Number of this compound is 1393442-08-4 . It has a molecular weight of 252.54 .
Molecular Structure Analysis
The molecular formula of “2-(2-Bromoethoxy)aniline, HCl” is C8H11BrClNO . The InChI Code is 1S/C8H10BrNO.ClH/c9-5-6-11-8-4-2-1-3-7 (8)10;/h1-4H,5-6,10H2;1H .
Physical And Chemical Properties Analysis
“2-(2-Bromoethoxy)aniline, HCl” is an off-white to beige crystalline powder. It has a melting point of approximately 167°C. It is soluble in dimethyl sulfoxide, ethanol, and acetone, but insoluble in water and ether.
科学的研究の応用
Specific Scientific Field
Materials Science, specifically in the creation of conducting polymer hydrogels .
2. Comprehensive and Detailed Summary of the Application Conducting polymer hydrogels (CPHs) have been identified as a promising class of polymeric material for a wide range of applications such as biomedical, energy, environmental, health, and agricultural domains . CPHs have received immense consideration because of their biocompatibility, hydrophilic properties, biodegradable nature, electroconductivity, ample resources, and ease of preparation .
3. Detailed Description of the Methods of Application or Experimental Procedures The review focuses on recent developments in polyaniline-based conducting hydrogels and their applications in biomedical and energy applications . Different strategies of synthesis, thermal, structural, electrochemical behavior of CPHs and their further opportunities and challenges are also discussed .
4. Thorough Summary of the Results or Outcomes Obtained The review discusses the significant progress in the development and applications of the hydrogel-based material in various advanced applications . These materials exhibit outstanding characteristics such as tunable and reversible physical/chemical properties, stimuli-responsiveness, biomimetic, and biocompatibility .
Specific Scientific Field
Organic Chemistry, specifically in the regioselective halogenation of anilines .
2. Comprehensive and Detailed Summary of the Application The paper discusses the regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids . This method allows for the selective halogenation of anilines without the need for protection and deprotection steps, which can increase the cost of synthesis and the environmental impact .
3. Detailed Description of the Methods of Application or Experimental Procedures The procedure involves the use of copper(II) chloride or copper(II) bromide in ionic liquids to achieve the halogenation of anilines . The reaction is carried out under mild conditions, without the need for potentially hazardous operations such as supplementing oxygen or gaseous HCl .
4. Thorough Summary of the Results or Outcomes Obtained The paper reports that the procedure allows for the regioselective halogenation of anilines, predominantly producing para- and ortho-substitutions . The procedure with copper(II) chloride or copper(II) bromide is reported to yield mostly the para-halogenated product with minor ortho- and dihalogenated products .
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute toxicity when swallowed, causing serious eye irritation . It is also classified as having specific target organ toxicity (single exposure), with the target organ being the respiratory system .
特性
IUPAC Name |
2-(2-bromoethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAJSKCZCYNTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCBr.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethoxy)aniline, HCl | |
CAS RN |
1393442-08-4 | |
| Record name | Benzenamine, 2-(2-bromoethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



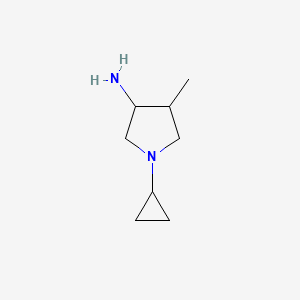
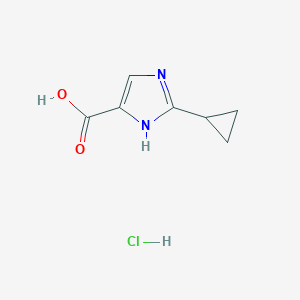
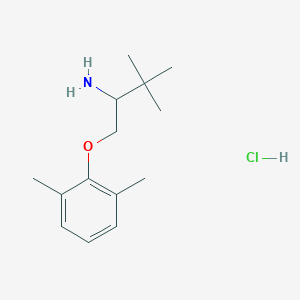
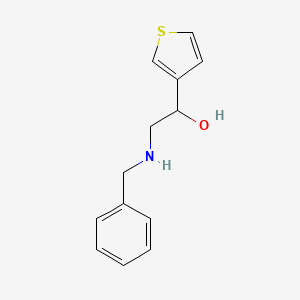
![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)
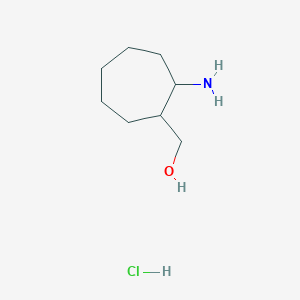
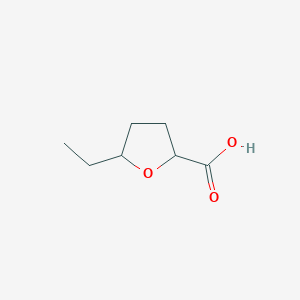
![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)
